Sub-Nanomolar Potency Against Human Myeloperoxidase (MPO) Outperforms Clinical-Stage Comparators
In a cell-free enzymatic assay, 1-[5-(2-Chlorophenyl)-2-furyl]ethanone demonstrated potent inhibition of myeloperoxidase (MPO) chlorination activity. The compound achieved an IC50 of 1.0 nM [1] and a confirmatory IC50 of 1.40 nM against recombinant human MPO [2]. This potency is substantially greater than that of the well-characterized irreversible MPO inhibitor AZD5904, which has a reported IC50 of 140 nM in a comparable assay , and the clinical candidate PF-06282999, which exhibits an IC50 of 1.9 µM .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.0 nM (MPO chlorination activity) |
| Comparator Or Baseline | AZD5904: 140 nM; PF-06282999: 1,900 nM (1.9 µM) |
| Quantified Difference | 140-fold more potent than AZD5904; 1,900-fold more potent than PF-06282999 |
| Conditions | In vitro cell-free enzymatic assay measuring inhibition of MPO chlorination activity after 10-minute incubation (aminophenyl fluorescein assay). |
Why This Matters
This order-of-magnitude potency advantage is critical for users studying MPO-related pathways, as it allows for lower compound usage, reduced off-target effects at high concentrations, and potentially improved in vivo efficacy margins.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). IC50: 1 nM for inhibition of MPO (unknown origin) chlorination activity. View Source
- [2] BindingDB. BDBM50554035 (CHEMBL4790231). IC50: 1.40 nM for inhibition of recombinant human MPO. View Source
